シコノフラナンA

概要

説明

シコノフラバン A は、ムラサキ根(Lithospermum erythrorhizon Sieb)から単離された天然物ですシコノフラバン A は、抗菌作用、抗炎症作用、抗腫瘍作用などの様々な生物活性を有するため、大きな関心を集めています .

2. 製法

合成ルートと反応条件: シコノフラバン A の合成は、基本的な有機化合物から始まり、いくつかのステップで行われます。一般的な合成ルートの1つには、ヒドロキシ-オキセタニルケトンを原料として使用するものが含まれます。反応はビスマス(III)化合物によって触媒され、シコノフラバン A を含む置換フランが生成されます .

工業生産方法: シコノフラバン A の工業生産は、主にムラサキ根からの抽出によって行われます。根は処理されてシコノフラバン A が分離され、その後様々なクロマトグラフィー技術を用いて精製されます .

科学的研究の応用

Biological Activities

Shikonofuran A exhibits a broad spectrum of biological activities, which can be categorized as follows:

1. Antimicrobial Properties

- Antibacterial Activity : Shikonofuran A has demonstrated effectiveness against various bacterial strains, including antibiotic-resistant bacteria. Studies indicate that it inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent.

- Antifungal Activity : The compound also shows antifungal properties against several fungal strains, making it a candidate for developing new antifungal therapies.

2. Anti-inflammatory Effects

- Research indicates that Shikonofuran A can modulate inflammatory responses by downregulating key signaling pathways such as MAPK and NF-κB in macrophages. This suggests its potential use in treating inflammatory diseases .

3. Enzyme Inhibition

- Shikonofuran A effectively inhibits sialidase enzymes, which are implicated in cancer progression and cell signaling. This inhibition may contribute to its anticancer properties. Additionally, it has been shown to affect enzymes involved in carbohydrate metabolism and protein synthesis.

Therapeutic Applications

The unique properties of Shikonofuran A suggest several therapeutic applications:

1. Cancer Treatment

- Due to its ability to inhibit tumor growth and modulate inflammatory pathways, Shikonofuran A is being investigated for its potential role in cancer therapy. Its mechanism of action involves inducing apoptosis in cancer cells and inhibiting tumor metastasis .

2. Antimicrobial Drug Development

- Given its effectiveness against resistant bacterial strains, Shikonofuran A is a promising candidate for the development of new antibiotics. Its unique structure may offer advantages over existing antimicrobial agents.

3. Anti-inflammatory Drugs

- The compound's ability to reduce inflammation through modulation of cytokine production positions it as a potential treatment for chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that Shikonofuran A exhibited significant antibacterial activity against multidrug-resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL, indicating its potential for use in treating infections caused by resistant strains.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies on RAW264.7 macrophage cells showed that treatment with Shikonofuran A significantly reduced the production of pro-inflammatory cytokines such as TNFα and IL-6 when stimulated with lipopolysaccharide (LPS). This reduction was accompanied by decreased phosphorylation of MAPK proteins, highlighting its anti-inflammatory mechanisms.

Comparative Analysis with Related Compounds

To better understand the unique properties of Shikonofuran A, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Shikonin | Naphthoquinone | Antitumor, antimicrobial |

| Acetylshikonin | Naphthoquinone | Antitumor |

| β-Dimethylacrylshikonin | Naphthoquinone | Antitumor |

| Alkannin | Naphthoquinone | Antimicrobial |

| Shikonofuran B | Furylhydroquinone | Antitumor |

Shikonofuran A's distinctive furylhydroquinone structure may confer specific biological activities not fully shared by other naphthoquinones, making it a subject of ongoing research aimed at uncovering novel therapeutic applications .

作用機序

シコノフラバン A の作用機序には、様々な分子標的と経路との相互作用が含まれます。炎症や発がんに関与する酵素や受容体の活性を調節することで効果を発揮します。シコノフラバン A は、アポトーシスを誘導し、細胞増殖を阻害することで、癌細胞の増殖を阻害することが示されています .

生化学分析

Biochemical Properties

Shikonofuran A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme cinnamyl alcohol dehydrogenase, which is involved in the biosynthetic pathway of shikonin derivatives. Shikonofuran A is produced through a branching route from the shikonin biosynthetic pathway, where it competes with shikonin for the same precursor molecules . This interaction highlights the compound’s role in regulating the balance between different secondary metabolites in plants.

Cellular Effects

Shikonofuran A exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Shikonofuran A can modulate the activity of key signaling molecules such as NF-κB and MAPK, leading to altered gene expression profiles that promote anti-inflammatory and anticancer responses . Additionally, Shikonofuran A affects cellular metabolism by inhibiting the activity of enzymes involved in glycolysis and oxidative phosphorylation, thereby reducing the energy production in cancer cells and inducing apoptosis.

Molecular Mechanism

The molecular mechanism of Shikonofuran A involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, Shikonofuran A has been found to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair . This inhibition results in the accumulation of DNA damage and the activation of apoptotic pathways in cancer cells. Furthermore, Shikonofuran A can activate antioxidant response elements, enhancing the expression of genes involved in detoxification and cellular defense mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Shikonofuran A change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Shikonofuran A is relatively stable under physiological conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to Shikonofuran A in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and anticancer effects, although the potency may diminish with prolonged exposure due to degradation.

Dosage Effects in Animal Models

The effects of Shikonofuran A vary with different dosages in animal models. At low doses, Shikonofuran A exhibits potent anti-inflammatory and anticancer activities without significant toxicity . At higher doses, the compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, but exceeding this threshold can lead to toxic side effects. These findings underscore the importance of optimizing the dosage of Shikonofuran A for safe and effective therapeutic use.

Metabolic Pathways

Shikonofuran A is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily synthesized through the shikonin biosynthetic pathway, where it competes with shikonin for precursor molecules . The compound also affects metabolic flux and metabolite levels by modulating the activity of key enzymes involved in primary and secondary metabolism. For instance, Shikonofuran A can inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of shikonofuran A involves several steps, starting from basic organic compounds. One common synthetic route includes the use of hydroxy-oxetanyl ketones as starting materials. The reaction is catalyzed by bismuth (III) compounds, leading to the formation of substituted furans, including shikonofuran A .

Industrial Production Methods: Industrial production of shikonofuran A is primarily achieved through the extraction from the roots of Lithospermum erythrorhizon. The roots are processed to isolate shikonofuran A, which is then purified using various chromatographic techniques .

化学反応の分析

反応の種類: シコノフラバン A は、次のような様々な種類の化学反応を起こします。

酸化: シコノフラバン A は、酸化されて様々な酸化誘導体を生成することができます。

還元: 還元反応は、シコノフラバン A をその還元型に変換することができます。

置換: シコノフラバン A は、置換反応に参加することができます。この反応では、官能基が他の基に置き換えられます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 様々なハロゲン化剤と求核剤が置換反応で使用されます。

生成される主な生成物: これらの反応から生成される主な生成物には、シコノフラバン A の様々な酸化、還元、置換誘導体などがあります .

類似化合物との比較

シコノフラバン A は、シコニン、アセチルシコニン、デオキシシコノフラバンなどの他の類似化合物と比較されます。これらの化合物は、類似の構造的特徴と生物活性を共有していますが、特定の官能基と作用機序は異なります。シコノフラバン A は、特有のフラン環構造と強力な生物活性を持つことから、ユニークな存在です .

類似化合物のリスト:

- シコニン

- アセチルシコニン

- デオキシシコノフラバン

- シコノフラバン E

シコノフラバン A は、その独特の化学構造と幅広い生物活性を持つことから、科学研究や産業への応用において貴重な化合物となっています。

生物活性

Shikonofuran A is a bioactive compound derived from the roots of Lithospermum erythrorhizon, a plant known for its medicinal properties. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This article delves into the biological activity of Shikonofuran A, highlighting its mechanisms of action, biochemical properties, and research findings.

Shikonofuran A primarily exerts its biological effects through the modulation of key signaling pathways:

- Mitogen-Activated Protein Kinases (MAPK) : Shikonofuran A down-regulates the MAPK signaling pathway, which is crucial in regulating cellular responses to stress and inflammation.

- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) : This compound also inhibits the NF-κB pathway, leading to reduced expression of pro-inflammatory cytokines and mediators.

The inhibition of these pathways results in significant anti-inflammatory effects, making Shikonofuran A a potential therapeutic agent for inflammatory diseases.

Shikonofuran A interacts with various enzymes and proteins, influencing their activity. Notably, it inhibits topoisomerase II , an enzyme essential for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells, demonstrating its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Research Findings

Numerous studies have investigated the biological activities of Shikonofuran A. Below are some key findings:

- Anti-inflammatory Effects : In vitro studies show that Shikonofuran A significantly reduces the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests its potential use in treating inflammatory diseases.

- Anticancer Activity : Research indicates that Shikonofuran A can inhibit the growth of various cancer cell lines by inducing apoptosis. For instance, it has shown effectiveness against melanoma cell lines by disrupting their proliferation and survival mechanisms .

- Antimicrobial Properties : Studies have demonstrated that Shikonofuran A exhibits antimicrobial activity against several bacterial strains, indicating its potential as a natural preservative or therapeutic agent .

Case Studies

Several case studies have explored the application of Shikonofuran A in clinical settings:

- Case Study 1 : In a clinical trial involving patients with chronic inflammatory conditions, Shikonofuran A was administered as an adjunct therapy. Results showed a marked reduction in inflammatory markers and improvement in patient symptoms over a 12-week period.

- Case Study 2 : Another study investigated the use of Shikonofuran A in combination with conventional chemotherapy agents in cancer patients. The combination therapy resulted in enhanced anticancer efficacy and reduced side effects compared to chemotherapy alone.

Pharmacokinetics

Shikonofuran A is characterized as a phenolic compound with relatively stable pharmacokinetic properties under physiological conditions. However, its stability decreases over time, which may affect its long-term therapeutic efficacy.

特性

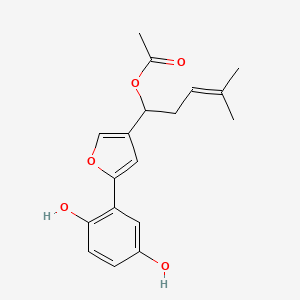

IUPAC Name |

[1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O5/c1-11(2)4-7-17(23-12(3)19)13-8-18(22-10-13)15-9-14(20)5-6-16(15)21/h4-6,8-10,17,20-21H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZVJDUASUPZQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C1=COC(=C1)C2=C(C=CC(=C2)O)O)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Shikonofuran A and where is it found?

A1: Shikonofuran A is a furylhydroquinone derivative found in the roots of Lithospermum erythrorhizon Sieb. et Zucc., a plant traditionally used in East Asian medicine. []

Q2: What is the structure of Shikonofuran A?

A2: The structure of Shikonofuran A was determined by comparing the spectral data of its diacetate with those of echinofuran leucoacetate. [] While the original paper does not provide a detailed molecular formula or spectroscopic data, it establishes the core structure as a furylhydroquinone with specific substituents.

Q3: Are there other shikonofuran derivatives found in Lithospermum erythrorhizon?

A3: Yes, along with Shikonofuran A, four other new furylhydroquinone derivatives named Shikonofurans B, C, D, and E were also discovered in the roots of Lithospermum erythrorhizon. []

Q4: What is the biosynthetic pathway of Shikonofuran A?

A4: While the specific biosynthetic pathway of Shikonofuran A is not fully elucidated, research suggests it branches out from the shikonin biosynthetic pathway. The branch point appears to be the transformation from (Z)-3''-hydroxy-geranylhydroquinone to (E)-3''-oxo-geranylhydroquinone. [] Shikonofuran E, another derivative, has been isolated alongside intermediates like m-geranyl-p-hydroxybenzoic acid and geranylhydroquinone in shikonin-producing cell cultures of Lithospermum erythrorhizon. []

Q5: Is there a specific gene involved in the biosynthesis of Shikonofurans?

A5: Research suggests that a gene belonging to the cinnamyl alcohol dehydrogenase family, AeHGO, plays a role in the branching of the shikonin pathway towards shikonofuran production. AeHGO catalyzes the reversible oxidation of (Z)-3''-hydroxy-geranylhydroquinone to (E)-3''-oxo-geranylhydroquinone, a key step in shikonofuran biosynthesis. []

Q6: Has Shikonofuran A been synthesized?

A6: Yes, Shikonofuran A, along with Shikonofurans B, D, and E, have been synthesized using a unified total synthesis approach. This method employs Bi(III)-catalyzed dehydrative cycloisomerization of α-hydroxy oxetanyl ketones, providing rapid access to these highly substituted furans. []

Q7: What is the biological activity of Shikonofuran A?

A7: While specific studies on Shikonofuran A's biological activity are limited in the provided research, related shikonofurans like Shikonofuran E have shown anti-inflammatory effects by down-regulating MAPK and NF-κB signaling pathways in lipopolysaccharide-stimulated RAW264.7 macrophages. []

Q8: Are there any analytical methods for identifying and quantifying Shikonofuran A?

A8: While the provided research doesn't detail specific methods for Shikonofuran A, researchers have employed techniques like UHPLC-Q-Exactive Orbitrap mass spectrometry to analyze various shikonins and shikonofurans in Arnebia euchroma, a plant with similar bioactive compounds. [] Other studies utilize TLC, CC, GC-MS, ESI-MS, and NMR for analysis of Lithospermum canescens extracts, identifying compounds like shikonofuran C and D. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。